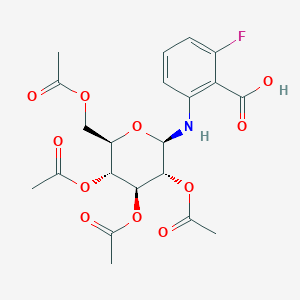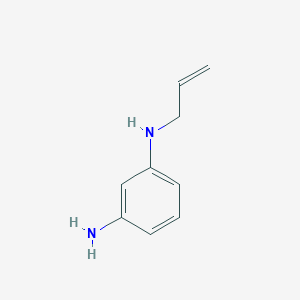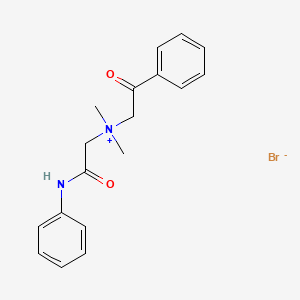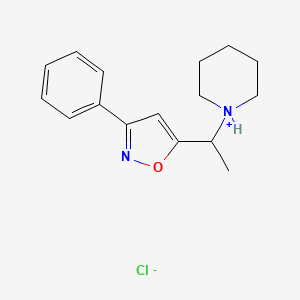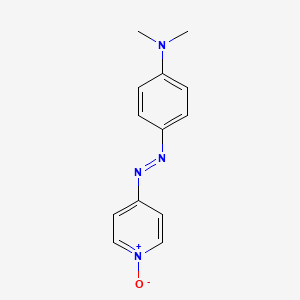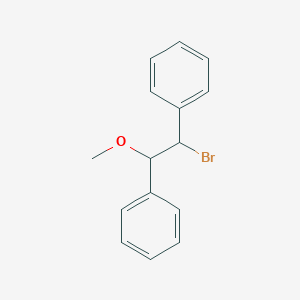![molecular formula C15H17BrSi B13739930 [4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
[4-(3-Bromophenyl)phenyl]-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound that features a bromophenyl group attached to a phenyl group, which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, organohalide (in this case, 3-bromophenyl), palladium catalyst, base (e.g., potassium carbonate)
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Bromophenyl)phenyl]-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a ketone or carboxylic acid.
Applications De Recherche Scientifique
[4-(3-Bromophenyl)phenyl]-trimethylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [4-(3-Bromophenyl)phenyl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the bromine atom and the phenyl groups. These reactive sites allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-Bromophenyl]trimethylsilane: Similar structure but lacks the additional
Propriétés
Formule moléculaire |
C15H17BrSi |
|---|---|
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
[4-(3-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(16)11-13/h4-11H,1-3H3 |
Clé InChI |
XDSPBSFUPTWARS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
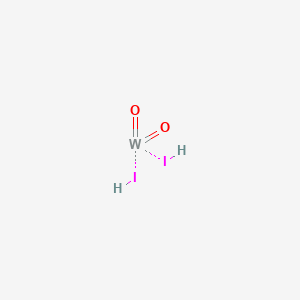

![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)

